

# Commercial Suppliers of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (4-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1598923

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of **(4-Methylpiperidin-1-yl)acetic acid** (CAS No. 511237-54-0), a valuable building block in medicinal chemistry and drug discovery. The information compiled is intended to assist researchers in sourcing this compound and understanding its key characteristics.

## Physicochemical Properties

**(4-Methylpiperidin-1-yl)acetic acid**, with the molecular formula  $C_8H_{15}NO_2$  and a molecular weight of 157.21 g/mol, is a piperidine derivative with a carboxymethyl group attached to the nitrogen atom.<sup>[1][2][3][4]</sup> Its structure is a key feature for its use as a scaffold in the synthesis of more complex molecules.

Property	Value	Reference
CAS Number	511237-54-0	<sup>[1][2][5][6]</sup>
Molecular Formula	$C_8H_{15}NO_2$	<sup>[1][2][3]</sup>
Molecular Weight	157.21 g/mol	<sup>[1][2][3]</sup>
Synonyms	2-(4-Methylpiperidin-1-yl)acetic acid	<sup>[1]</sup>

## Commercial Availability

A number of chemical suppliers offer **(4-Methylpiperidin-1-yl)acetic acid** for research and development purposes. While purity specifications can vary between suppliers and batches, it is typically available with a purity of 95% or higher. The hydrochloride salt of this compound is also commercially available.<sup>[7]</sup><sup>[8]</sup>

Table of Commercial Suppliers:

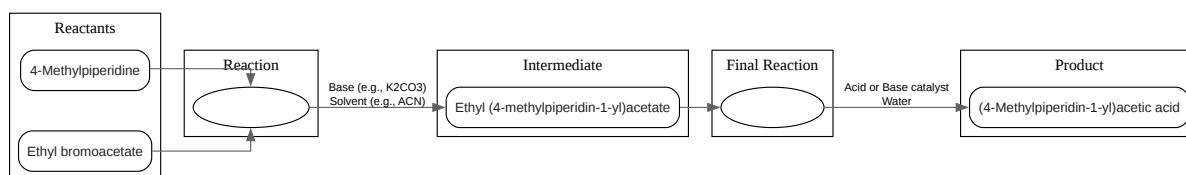
Supplier	Purity/Specification	Additional Information
BLD Pharm	Data not specified	Offers the hydrochloride salt as well. <sup>[2]</sup> <sup>[8]</sup>
Chemcd	Data not specified	Lists multiple suppliers on their platform. <sup>[1]</sup>
CymitQuimica	Min. 95%	Offers the compound from the brand Biosynth. <sup>[7]</sup>
Santa Cruz Biotechnology	Data not specified	Product intended for proteomics research. <sup>[6]</sup>
BIOGEN Científica	Data not specified	Provides a product datasheet in PDF format. <sup>[9]</sup>
ChemBridge	Data not specified	Catalog number BB-4013123. <sup>[10]</sup>

Note: Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data.

## Synthesis and Characterization

The synthesis of **(4-Methylpiperidin-1-yl)acetic acid** is not widely detailed in readily available literature. However, a general approach for the synthesis of N-substituted piperidine acetic acids involves the alkylation of the corresponding piperidine with a haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

A plausible synthetic route is outlined below:



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A potential synthetic workflow for **(4-Methylpiperidin-1-yl)acetic acid**.

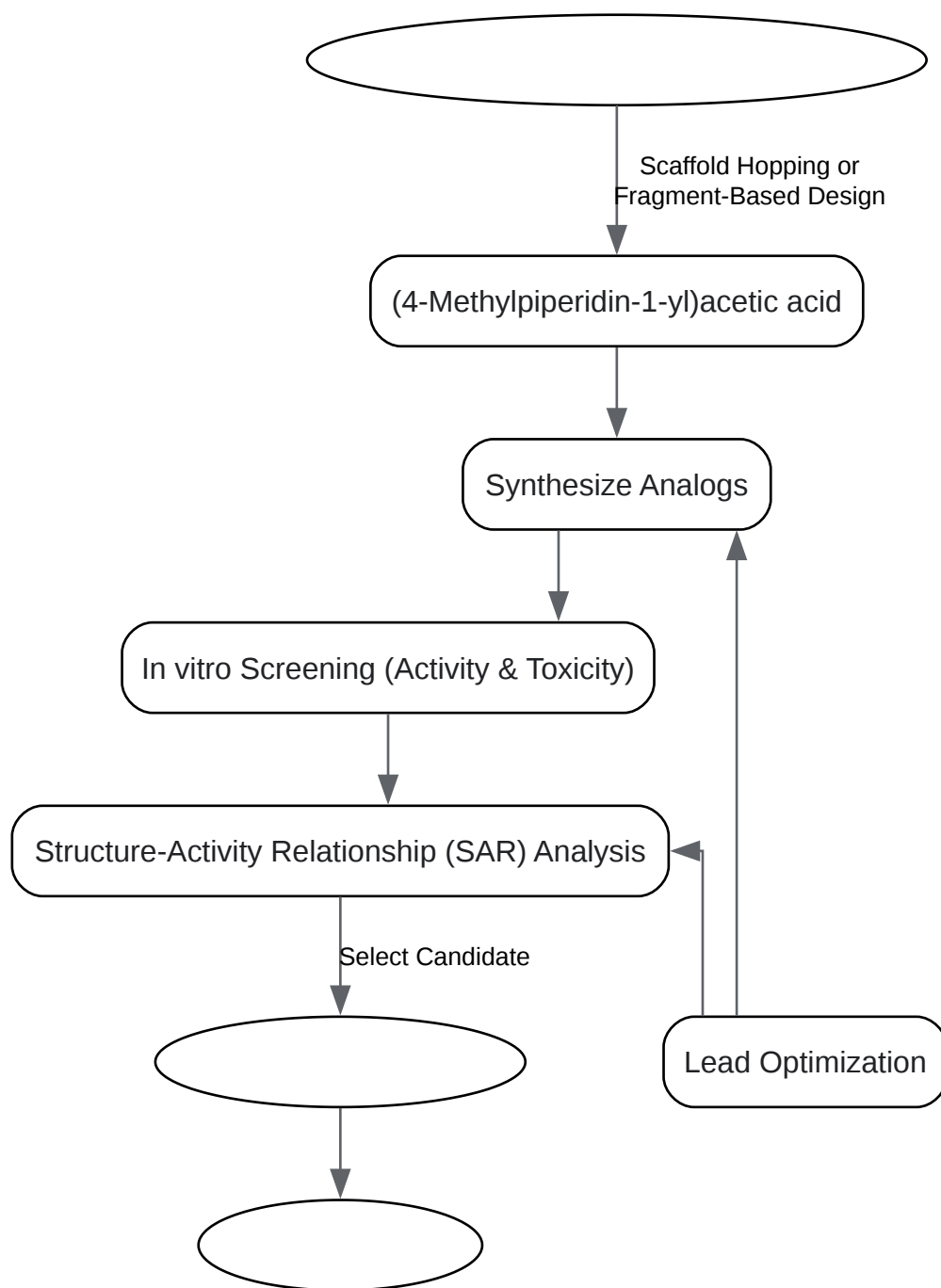
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

## Applications in Drug Discovery

While specific biological activities for **(4-Methylpiperidin-1-yl)acetic acid** are not extensively documented in public literature, its structural motif is present in a variety of biologically active molecules. Piperidine and its derivatives are common scaffolds in drug discovery, known to interact with a wide range of biological targets.

The general class of piperidinyl acetic acid derivatives has been explored for various therapeutic applications. For instance, related compounds have been investigated as VLA-4 antagonists, which are of interest for treating inflammatory diseases. The incorporation of the piperidine ring can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and receptor binding affinity.

The logical workflow for utilizing a building block like **(4-Methylpiperidin-1-yl)acetic acid** in a drug discovery program is depicted below:



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Drug discovery workflow utilizing a chemical building block.

## Safety Information

According to the Material Safety Data Sheet (MSDS), **(4-Methylpiperidin-1-yl)acetic acid** is considered an irritant to the skin, eyes, and respiratory system.<sup>[11]</sup> It may be harmful if

swallowed or inhaled.[11] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

In case of fire, appropriate extinguishing media include carbon dioxide, dry chemical powder, and alcohol or polymer foam.[11] When heated to decomposition, it may emit toxic fumes.[11]

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